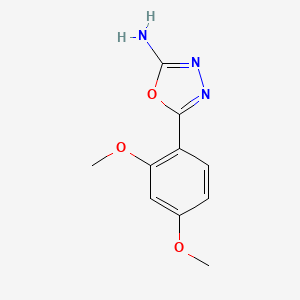

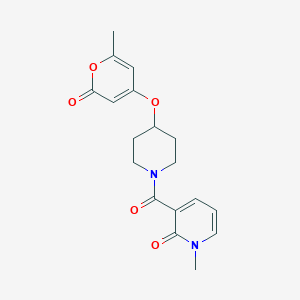

![molecular formula C13H11F3N2OS B2969908 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 439112-07-9](/img/structure/B2969908.png)

1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains an aniline group, which is an amino group attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the aniline group, and the trifluoromethyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aniline group could potentially undergo reactions such as acylation or alkylation, while the thiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and distribution in biological systems .科学的研究の応用

Synthetic Applications and Antitumor Activities

The compound 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone serves as a critical building block in the synthesis of various thiazole derivatives. A study utilized this compound in a microwave-assisted one-pot three-component synthesis, producing a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl) thiazole derivatives. These derivatives were evaluated for their antitumor activities against MCF-7 tumor cells, revealing that five compounds demonstrated promising activities, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Antiviral Activity and Chemical Reactivity

In another study, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound sharing structural similarities with this compound, was synthesized and used as a precursor for creating a range of heterocyclic compounds. These compounds underwent further reactions to yield thiazole and triazine derivatives. Their antiviral activity, cytotoxicity, and chemical structures were thoroughly investigated, showcasing the versatility and potential biological significance of these compounds (Attaby et al., 2006).

Polymer Science and Material Chemistry

Additionally, the compound finds relevance in the field of polymer science. A study explored the polycondensation of silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane with 2,4-difluoroacetophenone, similar in structure to this compound, resulting in the synthesis of multicyclic oligo- and polyethers. These findings contribute to the understanding of polymer synthesis and the potential development of new materials (Kricheldorf et al., 2005).

Dye Chemistry and Molecular Design

Furthermore, the chemistry of thiazoles extends to dye synthesis and molecular design. A study involving the synthesis of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene dyes (BODIPY) utilized thioketones related to this compound. These dyes exhibited significant absorption and fluorescence properties, highlighting the compound's role in developing novel fluorescent materials (Goud et al., 2006).

作用機序

Target of Action

Compounds with similar structures, such as 4-(trifluoromethyl)aniline and 2-Methyl-3-(trifluoromethyl)aniline , have been used as synthetic building blocks in various chemical reactions

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of various chemical compounds . The specific interactions of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities . The specific effects of this compound would depend on its targets and mode of action.

将来の方向性

特性

IUPAC Name |

1-[4-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-9(4-6-10)13(14,15)16/h3-6H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCORXFMYKJKHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

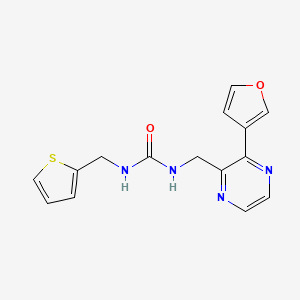

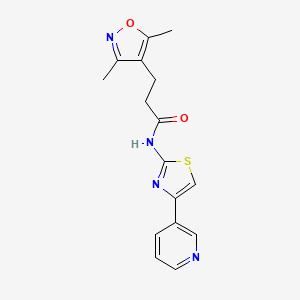

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969827.png)

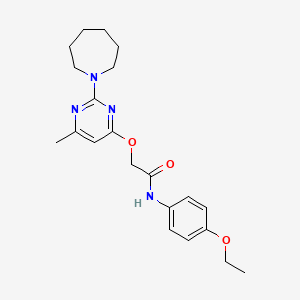

![ethyl 3-cyano-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969838.png)

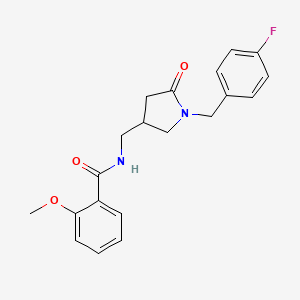

![2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B2969839.png)

![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)

![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)